

# In-Depth Technical Guide: 3-Chloro-5-fluoro-2-methoxypyridine

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## Compound of Interest

Compound Name: 3-Chloro-5-fluoro-2-methoxypyridine

Cat. No.: B580463

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## Abstract

This technical guide provides a comprehensive overview of **3-Chloro-5-fluoro-2-methoxypyridine**, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and provides context through analogous compounds. This guide covers the core molecular properties, a representative synthetic approach, and the potential applications of this compound class in therapeutic development, particularly focusing on its role as a versatile chemical building block.

## Core Molecular Properties

**3-Chloro-5-fluoro-2-methoxypyridine** is a substituted pyridine ring, a heterocyclic aromatic organic compound. The presence of chloro, fluoro, and methoxy functional groups on the pyridine scaffold makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The strategic placement of these groups can significantly influence the physicochemical properties and biological activity of the final compounds.

## Physicochemical Data

Quantitative data for **3-Chloro-5-fluoro-2-methoxypyridine** is not extensively reported. The following table summarizes the key available and calculated properties.

| Property          | Value                               | Source        |
|-------------------|-------------------------------------|---------------|
| Molecular Weight  | 161.56 g/mol                        | Supplier Data |
| Molecular Formula | C <sub>6</sub> H <sub>5</sub> ClFNO | Supplier Data |
| CAS Number        | 1214377-00-0                        | Supplier Data |
| Canonical SMILES  | <chem>COC1=NC=C(C=C1Cl)F</chem>     | Inferred      |
| Purity            | Typically ≥98%                      | Supplier Data |
| Melting Point     | Not available                       | -             |
| Boiling Point     | Not available                       | -             |
| Density           | Not available                       | -             |

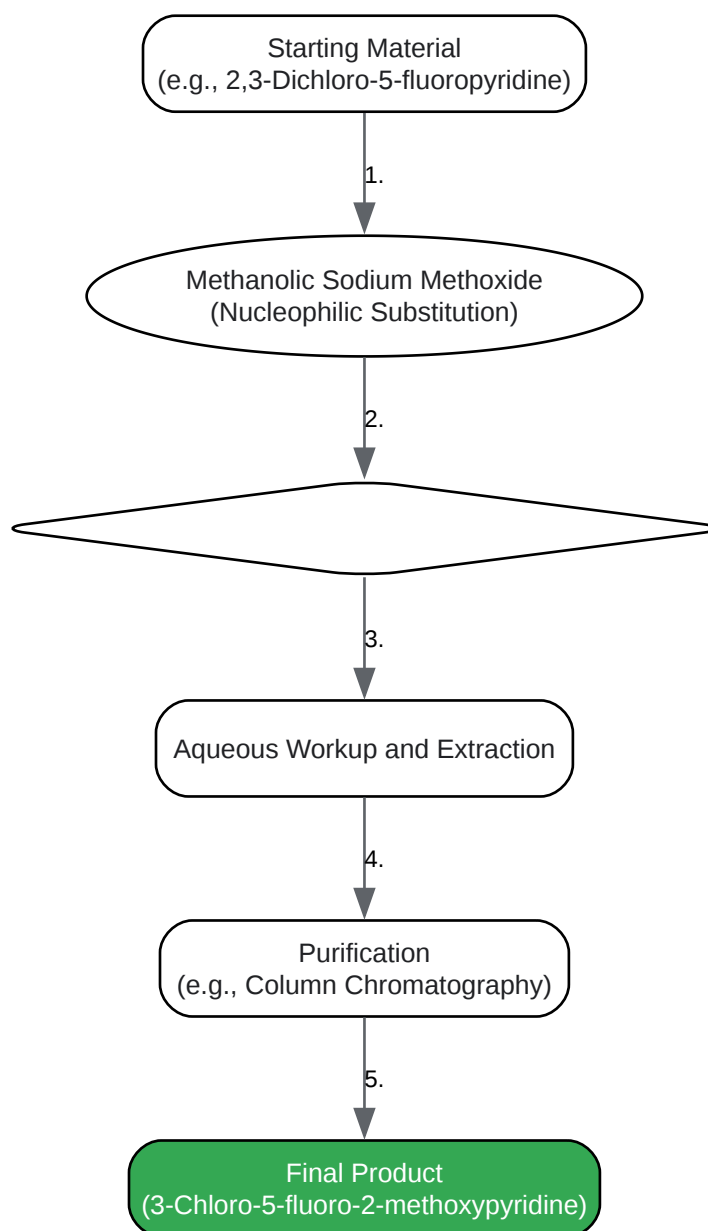
## Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for **3-Chloro-5-fluoro-2-methoxypyridine** is not readily available in the literature. However, the synthesis of structurally similar substituted methoxypyridines often follows established organic chemistry principles. A plausible synthetic route can be inferred from procedures for analogous compounds.

## Representative Synthetic Workflow

The synthesis of **3-Chloro-5-fluoro-2-methoxypyridine** would likely involve a multi-step process starting from a more readily available pyridine derivative. A common strategy involves the sequential introduction of the desired functional groups. For instance, a potential pathway could start with a dichlorofluoropyridine, followed by a nucleophilic substitution to introduce the methoxy group.

Below is a conceptual workflow for the synthesis of a substituted 2-methoxypyridine.



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A conceptual workflow for the synthesis of **3-Chloro-5-fluoro-2-methoxypyridine**.

## General Experimental Protocol (Hypothetical)

Objective: To synthesize **3-Chloro-5-fluoro-2-methoxypyridine** from a suitable precursor like 2,3-dichloro-5-fluoropyridine.

Materials:

- 2,3-dichloro-5-fluoropyridine
- Sodium methoxide solution (e.g., 25% in methanol)
- Anhydrous N,N-Dimethylformamide (DMF)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl acetate for elution

Procedure:

- To a solution of 2,3-dichloro-5-fluoropyridine in anhydrous DMF, add sodium methoxide solution dropwise at room temperature under an inert atmosphere.
- Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with diethyl ether multiple times.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure **3-Chloro-5-fluoro-2-methoxypyridine**.

Characterization: The final product should be characterized by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry to confirm its identity and purity.

## Applications in Drug Discovery and Development

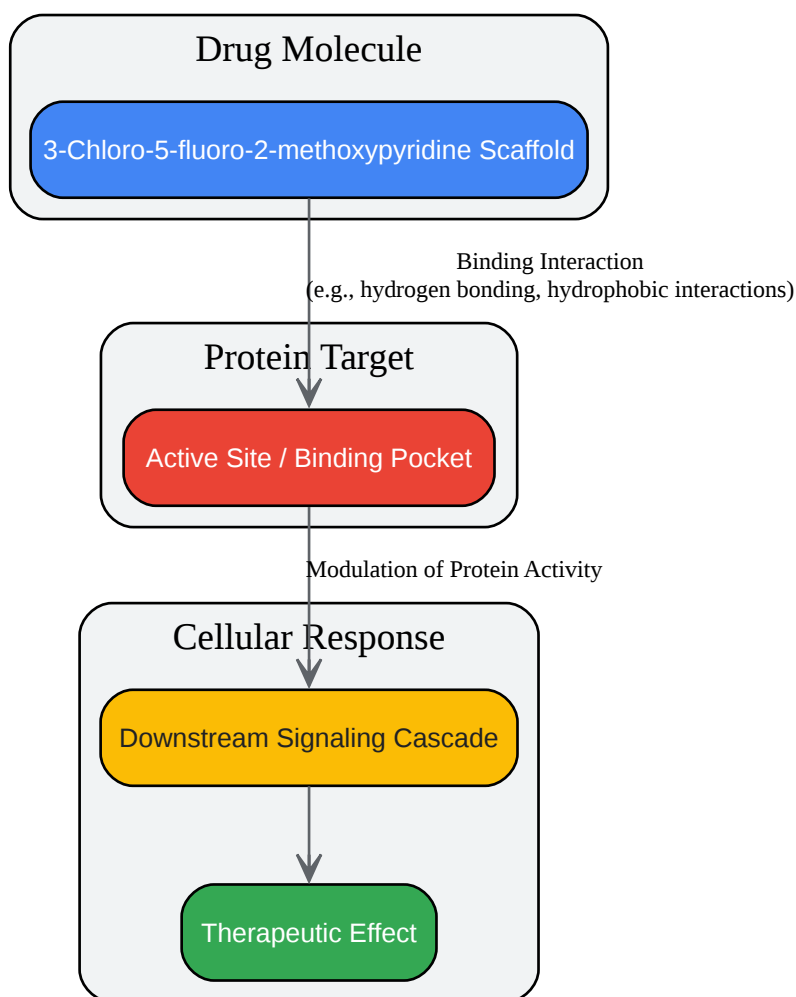
Halogenated pyridines are a cornerstone in medicinal chemistry due to their ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The introduction of fluorine and chlorine atoms can enhance metabolic stability, binding affinity, and bioavailability.

While there is no specific information on the direct biological activity or signaling pathway modulation of **3-Chloro-5-fluoro-2-methoxypyridine**, its value lies in its utility as a synthetic intermediate. Compounds with a substituted pyridine core are prevalent in a wide range of therapeutic areas.

## Role as a Pharmacophore

The substituted pyridine motif can act as a key pharmacophore, interacting with biological targets such as kinases, G-protein coupled receptors (GPCRs), and enzymes. The electronic properties of the pyridine ring, modified by the electron-withdrawing effects of the halogen substituents and the electron-donating effect of the methoxy group, can be fine-tuned to optimize target engagement.

The following diagram illustrates a generalized concept of how a molecule containing the **3-chloro-5-fluoro-2-methoxypyridine** scaffold might interact with a hypothetical protein target.



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Conceptual interaction of a drug candidate with a protein target, leading to a biological response.

## Safety and Handling

Specific safety data for **3-Chloro-5-fluoro-2-methoxypyridine** is not widely available. As with any halogenated organic compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**3-Chloro-5-fluoro-2-methoxypyridine** is a chemical compound with significant potential as a building block in the synthesis of novel molecules for drug discovery and development. While detailed experimental data for this specific molecule is sparse in the public domain, its structural features suggest its utility in creating diverse chemical libraries for screening against various biological targets. Further research into the synthesis and applications of this and related compounds is warranted to fully explore their potential in medicinal chemistry.

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